

Cell Cycle Arrest by pan-KRAS-IN-5: A Technical Guide

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Compound of Interest

Compound Name: *pan-KRAS-IN-5*

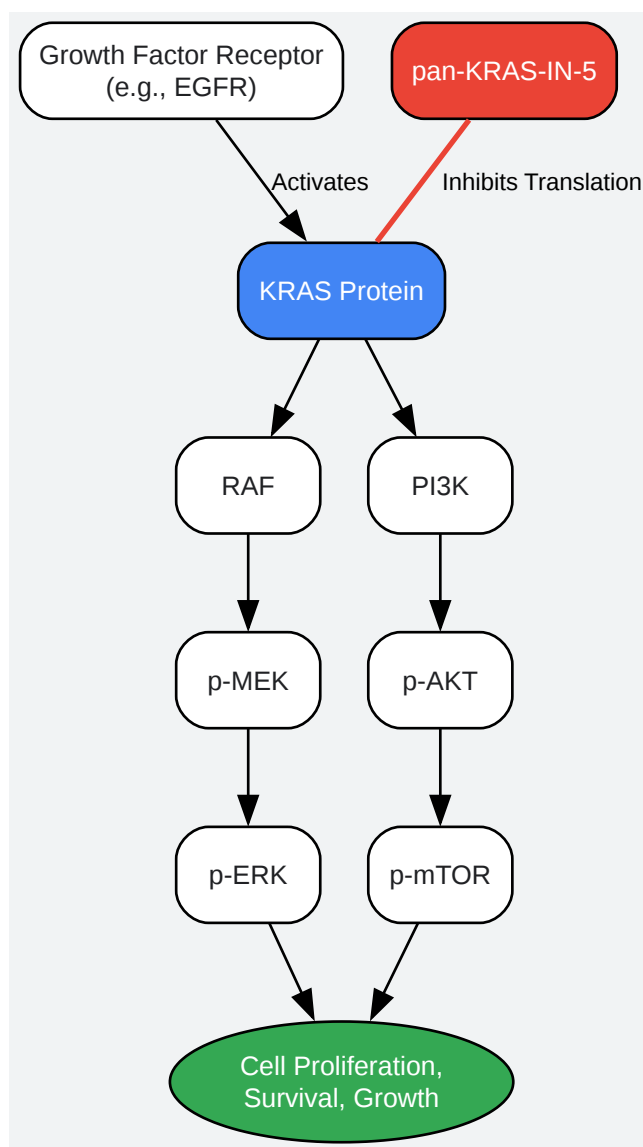
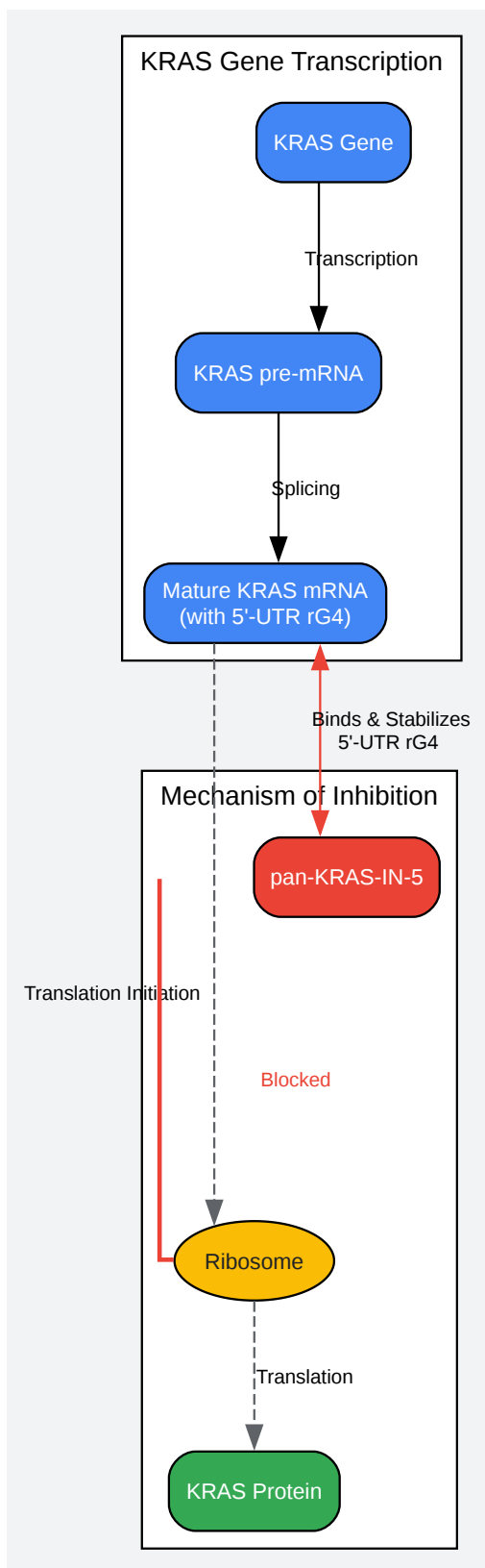
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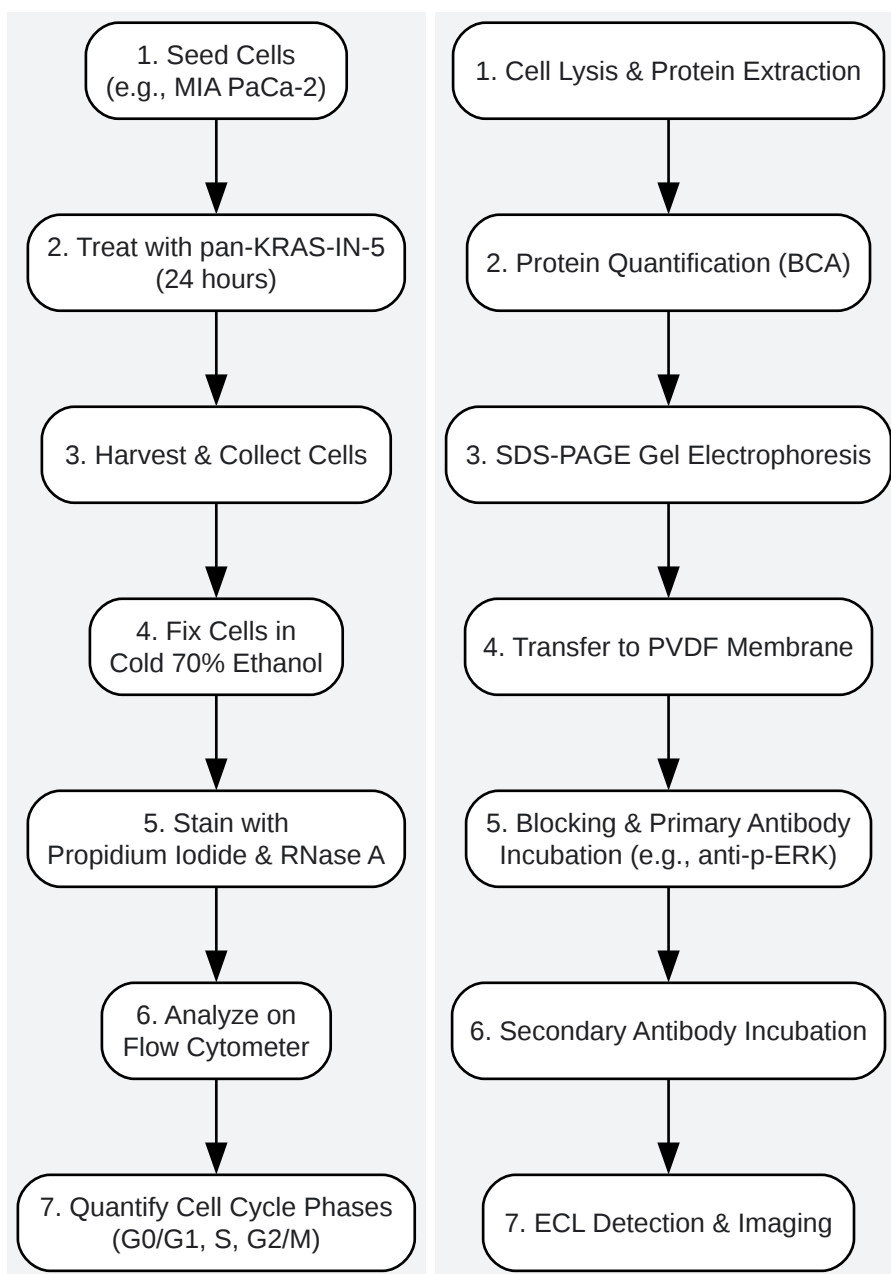
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Executive Summary: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development. Pan-KRAS inhibitors, which target multiple KRAS mutants, represent a promising strategy for a broad range of cancers. This document provides a technical overview of **pan-KRAS-IN-5**, a novel inhibitor that induces cell cycle arrest and apoptosis in KRAS-driven cancer cells. Unlike inhibitors that target the KRAS protein directly, **pan-KRAS-IN-5** functions as a translation inhibitor by targeting 5'-UTR RNA G-quadruplexes, leading to the suppression of KRAS expression and the blockade of downstream oncogenic signaling. This guide details its mechanism of action, effects on cellular pathways, and protocols for key experimental validation.

Mechanism of Action

pan-KRAS-IN-5 exhibits a unique mechanism by acting as a pan-KRAS translation inhibitor. It specifically targets and binds to G-quadruplex structures (rG4s) within the 5' untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).^[1] This binding stabilizes the rG4s, which then physically obstructs the ribosomal machinery from initiating translation. The result is a significant reduction in the synthesis of KRAS protein without altering the levels of KRAS mRNA.^[1] This depletion of KRAS protein effectively shuts down the oncogenic signals that drive cancer cell proliferation and survival.





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References

- 1. medchemexpress.com [medchemexpress.com]
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